Prednimustine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H45Cl2NO6/c1-33-14-12-26(39)20-24(33)8-11-27-28-13-15-35(43,34(28,2)21-29(40)32(27)33)30(41)22-44-31(42)5-3-4-23-6-9-25(10-7-23)38(18-16-36)19-17-37/h6-7,9-10,12,14,20,27-29,32,40,43H,3-5,8,11,13,15-19,21-22H2,1-2H3/t27-,28-,29-,32+,33-,34-,35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVNWDWLWUCIHC-GUPDPFMOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)COC(=O)CCCC4=CC=C(C=C4)N(CCCl)CCCl)O)CCC5=CC(=O)C=CC35C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COC(=O)CCCC4=CC=C(C=C4)N(CCCl)CCCl)O)CCC5=CC(=O)C=C[C@]35C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H45Cl2NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021183 | |
| Record name | Prednimustine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
646.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Color/Form |
Crystals from methanol | |
CAS No. |
29069-24-7 | |
| Record name | Prednimustine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29069-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prednimustine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029069247 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prednimustine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12832 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Prednimustine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Prednimustine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.904 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PREDNIMUSTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9403SIO2S8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PREDNIMUSTINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6882 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
163-164 °C | |
| Record name | PREDNIMUSTINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6882 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Initial Exploratory Studies of Prednimustine in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prednimustine is a dual-action chemotherapeutic agent, an ester conjugate of the corticosteroid prednisolone and the alkylating agent chlorambucil. This design allows for the simultaneous delivery of two molecules with distinct but potentially synergistic anti-cancer properties. The initial exploratory studies of this compound sought to evaluate its efficacy and safety profile across a range of hematological and solid tumors, building on the established activities of its constituent components. This technical guide provides an in-depth overview of these foundational preclinical and clinical investigations, with a focus on quantitative data, experimental methodologies, and the underlying mechanistic rationale.
Mechanism of Action
This compound is designed to be hydrolyzed in vivo, releasing prednisolone and chlorambucil.[1] This results in a combined therapeutic effect:
-
Chlorambucil: As an alkylating agent, chlorambucil covalently binds to DNA, leading to the formation of cross-links between DNA strands. This damage disrupts DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis.[1]
-
Prednisolone: This synthetic glucocorticoid acts by binding to the glucocorticoid receptor (GR). The activated GR translocates to the nucleus, where it modulates the expression of a wide array of genes. In the context of cancer, this can lead to the suppression of inflammatory pathways, which are often implicated in tumor growth and survival, and can also directly induce apoptosis in certain cancer cell types.[1]
The combination of these two mechanisms offers a multi-faceted attack on cancer cells, potentially overcoming resistance mechanisms that may be effective against single-agent therapies.
Signaling Pathways
The dual components of this compound influence distinct but interconnected cellular signaling pathways. The chlorambucil component primarily triggers the DNA Damage Response (DDR) pathway, while the prednisolone component engages the Glucocorticoid Receptor (GR) signaling pathway. There is evidence of crosstalk between these two pathways, which may contribute to the overall therapeutic effect of this compound.
Integrated Signaling Pathway of this compound
Caption: Integrated signaling pathway of this compound.
Preclinical Studies
Initial preclinical evaluations of this compound were conducted in various rodent models of cancer to assess its antitumor activity and toxicity profile.
Experimental Protocols: Preclinical Studies
A representative experimental workflow for preclinical evaluation of this compound in rodent models is outlined below.
Caption: Generalized preclinical experimental workflow.
Summary of Preclinical Data
| Animal Model | Tumor Type | Treatment and Dosage | Key Findings | Reference |
| Wistar Rats | Walker 256 Carcinosarcoma (ascites) | This compound 40 mg/kg s.c. (single dose) | Maintained low plasma concentrations (<5 µM) of active metabolites for 48 hours. | [2] |
| Wistar Rats | Yoshida Sarcoma (alkylating agent-resistant) | This compound 40 mg/kg s.c. (single dose) | Killed 57% of resistant tumor cells. | [2] |
| Non-tumour-bearing Wistar Rats | N/A | This compound 120 mg/kg s.c. (single dose) vs. Chlorambucil 60 mg/kg s.c. (single dose) | This compound was less toxic than an equimolar dose of Chlorambucil, with 100% survival for this compound vs. 0% for Chlorambucil. |
Clinical Studies
Early clinical trials of this compound investigated its therapeutic potential in a variety of cancers, often in patients who had relapsed or were refractory to standard therapies.
Experimental Protocols: Clinical Studies
The general workflow for a Phase II clinical trial of this compound is depicted below.
Caption: Generalized Phase II clinical trial workflow.
Summary of Clinical Trial Data
| Study | Patient Population | Treatment Regimen | Overall Response Rate (CR+PR) | Key Toxicities |
| Pedersen-Bjergaard et al., 1980 | 16 NHL, 14 CLL (previously treated) | Not specified in abstract | NHL: 50% (8/16), CLL: 79% (11/14) | Myelosuppression |
| Szántó et al., 1989 | 10 refractory Hodgkin's, 7 refractory NHL, 8 primary therapy low-grade NHL | Not specified in abstract | 17 partial remissions across all groups | Mild and reversible leukopenia and thrombopenia |
| Northern California Oncology Group | 56 refractory NHL | 100 mg/m²/day orally for 3 days every 2 weeks | 30% (13/43 evaluable) | Mild leukopenia and thrombocytopenia |
| Study | Patient Population | Treatment Regimen | Overall Response Rate (CR+PR) | Key Toxicities |
| Jensen et al., 1980 | 28 patients (19 previously treated, 9 untreated >70 years) | 130-220 mg/m²/day for 5 days every 3 weeks | Untreated: 33% (3/9), Previously treated: 0% (0/19) | Mental disturbances, mild hematologic toxicity |
| Study | Patient Population | Treatment Regimen | Overall Response Rate (CR+PR) | Key Toxicities |
| Løber et al., 1983 (Phase III) | 201 patients | I: this compound 40 mg/m² daily (continuous)II: this compound 160 mg/m² daily for 5 days every 3 weeks (intermittent)III: Chlorambucil 8 mg/m² + Prednisolone 8 mg/m² daily (continuous) | I: 21%II: 21%III: 11% | Group III had significantly higher hematologic toxicity. Group II had more nausea, vomiting, and psychical symptoms. |
| Mattsson et al., 1980 (Phase II) | 35 patients (resistant to prior therapy) | Not specified in abstract | 40% (14/35) | Hematologic toxicity, moderate other toxicities |
Conclusion
The initial exploratory studies of this compound demonstrated its activity in a range of malignancies, particularly in hematological cancers and advanced breast cancer. The preclinical data suggested a favorable toxicity profile compared to chlorambucil alone. Clinical trials confirmed its efficacy, even in heavily pretreated patient populations. However, the therapeutic effectiveness in some solid tumors, such as small-cell lung cancer, appeared limited. These early studies provided the foundation for further investigation into the optimal dosing, scheduling, and combination strategies for this compound in oncological practice. The unique dual mechanism of action continues to be an area of interest for overcoming drug resistance and improving therapeutic outcomes.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Prednimustine Dosage for In Vivo Cancer Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing prednimustine in in vivo cancer models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a dual-action cytotoxic agent. It is a conjugate of two active components: prednisolone, a corticosteroid, and chlorambucil, a nitrogen mustard alkylating agent.[1] In vivo, this compound is hydrolyzed, releasing its constituent parts.[2]
-
Chlorambucil: This alkylating agent interferes with DNA replication by forming covalent cross-links within and between DNA strands, particularly at the N7 position of guanine. This damage disrupts DNA synthesis and transcription, leading to cell cycle arrest and apoptosis (programmed cell death) in rapidly dividing cancer cells.[3]
-
Prednisolone: As a corticosteroid, prednisolone binds to the glucocorticoid receptor (GR). This complex then translocates to the nucleus, where it modulates the expression of genes involved in inflammation and immune response. This can help in reducing tumor-related inflammation and may induce apoptosis in certain cancer cell types.
The combination of these two mechanisms allows this compound to target cancer cells through both direct DNA damage and modulation of the tumor microenvironment.
Q2: What are some reported in vivo dosages for this compound and its components?
A2: Most of the available in vivo dosage data for this compound comes from studies in rats. Data in mice is limited, but dosages for its individual components, prednisolone and chlorambucil, have been reported in various mouse models. Researchers should use the data from rat studies and the individual component data in mice as a starting point for their own dose-finding experiments, such as a Maximum Tolerated Dose (MTD) study.
Q3: What are common routes of administration for this compound in animal models?
A3: Based on preclinical studies, this compound has been administered via oral gavage and subcutaneous injection. The choice of administration route will depend on the experimental design, the vehicle used for formulation, and the desired pharmacokinetic profile.
Q4: What are the known toxicities associated with this compound in animal models?
A4: In experimental animals, this compound has been shown to cause lymphopenia (a reduction in lymphocytes). Dose-dependent leukopenia (a decrease in white blood cells) and thrombocytopenia (a decrease in platelets) are also potential side effects. In some rat studies, high doses have been associated with mortality. It is crucial to conduct a Maximum Tolerated Dose (MTD) study to determine a safe and effective dose for your specific model and experimental conditions.
Troubleshooting Guide
Issue 1: High variability in anti-tumor efficacy between animals.
-
Question: I am observing significant differences in tumor growth inhibition among mice in the same treatment group. What could be the cause?
-
Answer: High variability can stem from several factors:
-
Inconsistent Drug Formulation: Ensure that the this compound formulation is homogenous. If it is a suspension, vortex it thoroughly before each administration to ensure each animal receives a consistent dose.
-
Animal Heterogeneity: Differences in age, weight, and overall health of the animals can impact drug metabolism and tumor growth. Ensure that animals are age and weight-matched across all experimental groups.
-
Tumor Implantation Technique: Variability in the number of viable cells injected and the precise location of injection can lead to different tumor growth rates. Standardize your cell implantation protocol.
-
Inaccurate Dosing: Ensure accurate calculation of the dose for each animal based on its body weight and precise administration of the calculated volume.
-
Issue 2: Unexpected animal toxicity (e.g., significant weight loss, lethargy).
-
Question: My mice are showing signs of severe toxicity even at what I predicted to be a therapeutic dose. What should I do?
-
Answer: This indicates that the administered dose is likely above the Maximum Tolerated Dose (MTD) for your specific animal model and conditions.
-
Dose Reduction: Immediately reduce the dose for subsequent treatments.
-
MTD Study: If you have not already done so, it is critical to perform a formal MTD study to identify a safe dose range.
-
Dosing Schedule: Consider altering the dosing schedule. For example, instead of daily administration, try dosing every other day or twice a week to allow for recovery between treatments.
-
Supportive Care: Provide supportive care to the affected animals, such as supplemental nutrition and hydration, as per your institution's animal care guidelines.
-
Issue 3: Lack of anti-tumor efficacy.
-
Question: I am not observing any significant tumor growth inhibition with this compound treatment. What could be the problem?
-
Answer: A lack of efficacy can be due to several factors:
-
Sub-therapeutic Dosage: The dose you are using may be too low to have a significant effect. A dose-response study, guided by an initial MTD study, can help identify a more effective dose.
-
Drug Formulation and Bioavailability: this compound is a prodrug that requires hydrolysis to become active. If the formulation is not optimal, the drug may not be adequately absorbed or metabolized. For oral administration, issues with absorption can lead to lower than expected plasma concentrations of the active components.
-
Tumor Model Resistance: The chosen cancer cell line or patient-derived xenograft (PDX) model may be inherently resistant to chlorambucil or unresponsive to the effects of prednisolone.
-
Hydrolysis Rate: The rate of hydrolysis of this compound to its active components can vary between species, which may affect efficacy.
-
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study for this compound in Mice
Objective: To determine the highest dose of this compound that can be administered to mice without causing dose-limiting toxicity (typically defined as >20% body weight loss or severe clinical signs).
Materials:
-
This compound
-
Vehicle for formulation (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80 in sterile water)
-
Healthy, age- and weight-matched mice (e.g., female athymic nude mice, 6-8 weeks old)
-
Animal scale
-
Dosing syringes and needles (appropriate for the route of administration)
Methodology:
-
Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign mice into groups of 3-5 animals per dose level. Include a vehicle control group.
-
Dose Escalation: Based on available data from rat studies and the individual components in mice, select a starting dose and several escalating dose levels. A suggested starting range could be 10-20 mg/kg, with escalating doses of 30, 50, 75, and 100 mg/kg.
-
Drug Formulation: Prepare the this compound formulation at the required concentrations. Ensure the formulation is homogenous.
-
Administration: Administer this compound to the respective groups via the chosen route (e.g., oral gavage or subcutaneous injection) daily for 5 consecutive days. The vehicle control group receives the vehicle only.
-
Monitoring:
-
Monitor the mice daily for clinical signs of toxicity (e.g., changes in posture, activity, fur texture).
-
Record the body weight of each mouse daily.
-
-
Endpoint: The study can be concluded after a 14-21 day observation period. The MTD is defined as the highest dose at which no more than one animal per group experiences dose-limiting toxicity.
Protocol 2: Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous cancer xenograft model.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
This compound
-
Vehicle for formulation
-
Calipers for tumor measurement
-
Dosing syringes and needles
Methodology:
-
Tumor Cell Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in a suitable medium (e.g., PBS or Matrigel) at the desired concentration (e.g., 5 x 10^6 cells/100 µL).
-
Inject the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Begin monitoring for tumor growth a few days after implantation.
-
Measure tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
Randomization and Grouping: When tumors reach a predetermined average volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment:
-
Begin treatment with this compound at a dose determined from the MTD study (e.g., 80% of the MTD).
-
Administer the drug or vehicle to the respective groups according to the chosen schedule (e.g., daily for 21 days).
-
-
Data Collection:
-
Continue to measure tumor volume and body weight every 2-3 days throughout the study.
-
Monitor for any signs of toxicity.
-
-
Endpoint: The study can be terminated when tumors in the control group reach a pre-defined maximum size, or at a specific time point. Efficacy is determined by comparing the tumor growth inhibition in the treated groups to the control group.
Quantitative Data Summary
Table 1: Summary of In Vivo this compound Dosages and Effects in Rats
| Species | Cancer Model | Dosage | Route | Observed Effects |
| Rat | Sprague-Dawley | 12 mg/kg (monthly to 9x/month) | Oral Gavage | No overt toxicity signs reported. |
| Rat | Wistar | 128 mg/kg (single dose) | Subcutaneous | 70% survival after 21 days; less toxic than chlorambucil alone or in combination with prednisolone. |
| Rat | Sprague-Dawley | 32 and 64 mg/kg (daily for 4 weeks) | Oral Gavage | ~10% mortality. |
| Rat | Wistar | 40 mg/kg (single dose) | Subcutaneous | Maintained low plasma concentrations of active metabolites for 48 hours in Walker 256 carcinosarcoma model. |
| Rat | Wistar | 40 mg/kg (single dose) | Subcutaneous | Killed 57% of resistant Yoshida sarcoma cells. |
| Rat | Wistar | 120 mg/kg (single dose) | Subcutaneous | 100% survival at day 21, compared to 0% survival with an equimolar dose of chlorambucil. |
Table 2: Summary of In Vivo Dosages for Prednisolone and Chlorambucil in Mice
| Compound | Mouse Strain | Cancer Model | Dosage | Route |
| Prednisone | Athymic Nude | A549 Lung Cancer Xenograft | 5 mg/kg/day | Oral Gavage |
| Chlorambucil | BALB/c | Carcinogenicity Study | 1.0 mg/kg (5x/week) | Oral Gavage |
| Prednisolone | mdx (DMD model) | Not cancer | 5 mg/kg (2x/week) | Oral |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for a Maximum Tolerated Dose (MTD) study.
Caption: Glucocorticoid Receptor (GR) signaling pathway of prednisolone.
References
- 1. Chlorambucil carcinogenesis in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potency and Stability of Compounded Formulations of Chlorambucil, Melphalan and Cyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation, characterization and biochemical studies of nanoformulations of chlorambucil to enhance anticancer efficacy - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Prednimustine Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating prednimustine resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the proposed advantage of this compound over a simple combination of chlorambucil and prednisolone?
A1: this compound is a dual-action molecule that combines the alkylating agent chlorambucil and the glucocorticoid prednisolone. The ester linkage is designed to improve the therapeutic index. Studies have shown that intact this compound can be detected within tumor cells, and it appears to facilitate a higher intracellular concentration of the active alkylating metabolites compared to the administration of chlorambucil and prednisolone as separate agents.[1] This enhanced uptake may contribute to its increased antiproliferative effect.[1]
Q2: We are observing a decrease in the cytotoxic effect of this compound in our long-term cell culture experiments. What are the potential mechanisms of resistance?
A2: While specific mechanisms for this compound resistance are not extensively documented, resistance is likely to arise from mechanisms affecting its active components, chlorambucil and prednisolone. These can include:
-
Enhanced DNA Repair: Increased capacity of cancer cells to repair DNA damage induced by the chlorambucil component is a likely mechanism of resistance.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can lead to the active removal of the drug from the cell, reducing its intracellular concentration and efficacy.
-
Alterations in Glucocorticoid Receptor Signaling: Mutations or downregulation of the glucocorticoid receptor (GR) can reduce the cellular response to the prednisolone component, diminishing its pro-apoptotic and anti-inflammatory effects.
-
Activation of Pro-Survival Signaling Pathways: Upregulation of pathways like the PI3K/Akt/mTOR axis can promote cell survival and override the apoptotic signals induced by this compound.
Q3: How can we determine if our cell line has become resistant to this compound?
A3: Resistance is typically quantified by a significant increase in the half-maximal inhibitory concentration (IC50) value. You can determine the IC50 by performing a dose-response experiment and measuring cell viability. A cell line is generally considered resistant if its IC50 value is substantially higher than that of the parental, sensitive cell line. The exact fold-change to define resistance can vary, but a 5 to 10-fold or higher increase is often considered significant.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in cell viability assays.
-
Possible Cause 1: Compound Instability. this compound can hydrolyze in aqueous solutions.
-
Troubleshooting Tip: Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) for each experiment. Minimize the time the compound is in aqueous culture medium before being added to the cells.
-
-
Possible Cause 2: Variability in Cell Seeding Density. Inconsistent cell numbers at the start of the experiment can lead to variable results.
-
Troubleshooting Tip: Ensure a homogenous single-cell suspension before seeding. Optimize and standardize the seeding density for your specific cell line to ensure logarithmic growth throughout the assay period.
-
-
Possible Cause 3: Edge Effects in Multi-well Plates. Evaporation from the outer wells of a 96-well plate can concentrate the drug and affect cell growth.
-
Troubleshooting Tip: Avoid using the outermost wells for experimental data. Fill these wells with sterile PBS or media to maintain humidity.
-
Issue 2: No significant difference in apoptosis induction between sensitive and suspected resistant cells after this compound treatment.
-
Possible Cause 1: Apoptosis is not the primary mode of cell death.
-
Troubleshooting Tip: Investigate other cell death mechanisms, such as necrosis or autophagy. Utilize assays for these pathways.
-
-
Possible Cause 2: Resistance mechanism is upstream of apoptosis.
-
Troubleshooting Tip: Examine mechanisms that prevent the drug from reaching its target, such as increased drug efflux via ABC transporters. Use flow cytometry with fluorescent substrates of these transporters (e.g., rhodamine 123 for P-gp) to compare efflux activity between sensitive and resistant cells.
-
-
Possible Cause 3: Upregulation of anti-apoptotic proteins.
-
Troubleshooting Tip: Perform western blot analysis to assess the expression levels of anti-apoptotic proteins from the Bcl-2 family (e.g., Bcl-2, Bcl-xL, Mcl-1) in treated and untreated sensitive and resistant cells.
-
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines.
| Cell Line | This compound IC50 (µM) | Resistance Factor |
| Parental (Sensitive) | 15 | 1x |
| Resistant Subclone 1 | 95 | 6.3x |
| Resistant Subclone 2 | 180 | 12x |
This table illustrates how to present IC50 data to demonstrate acquired resistance. The resistance factor is calculated by dividing the IC50 of the resistant line by the IC50 of the parental line.
Table 2: Example of Quantitative Western Blot Data for Pro-Survival Signaling.
| Cell Line | Treatment | p-Akt/Total Akt Ratio (Normalized to Control) |
| Parental (Sensitive) | Control | 1.0 |
| Parental (Sensitive) | This compound (15 µM) | 0.4 |
| Resistant Subclone 1 | Control | 1.8 |
| Resistant Subclone 1 | This compound (95 µM) | 1.5 |
This table shows an example of how to quantify changes in a pro-survival signaling pathway. The increased basal level and sustained activation of p-Akt in the resistant line upon treatment could indicate a resistance mechanism.
Experimental Protocols
Protocol 1: Development of a this compound-Resistant Cell Line
-
Determine the initial IC50: Perform a dose-response assay to determine the IC50 of this compound in the parental cancer cell line.
-
Initial Chronic Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC10-IC20.
-
Stepwise Dose Escalation: Once the cells have adapted and are proliferating steadily, increase the concentration of this compound in a stepwise manner (e.g., 1.5-2 fold increments).
-
Recovery Periods: Allow the cells to recover and stabilize at each new concentration before the next increase.
-
Isolation of Resistant Population: After several months of continuous culture in the presence of a high concentration of this compound, the resulting cell population can be considered resistant.
-
Confirmation of Resistance: Determine the IC50 of the resistant cell line and compare it to the parental line. A significant increase confirms the resistant phenotype.
-
Cryopreservation: Cryopreserve aliquots of the resistant cell line at various passages.
Protocol 2: Western Blot for PI3K/Akt Pathway Activation
-
Cell Lysis: Treat sensitive and resistant cells with this compound at their respective IC50 concentrations for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the bands and normalize the phospho-protein signal to the total protein signal.
Visualizations
Caption: Potential mechanisms of resistance to this compound in cancer cells.
Caption: Workflow for developing and characterizing this compound-resistant cell lines.
Caption: The PI3K/Akt pathway as a key mediator of resistance to this compound.
References
Technical Support Center: Managing Hematologic Toxicity of Prednimustine in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing prednimustine in animal studies. The focus is on the management of hematologic toxicity, a common adverse effect of this chemotherapeutic agent.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering step-by-step guidance to resolve them.
Issue 1: Unexpected High Mortality in a Cohort Treated with this compound
Question: We are observing a higher-than-expected mortality rate in our animal cohort shortly after this compound administration. How can we troubleshoot this?
Answer:
-
Immediate Action:
-
Temporarily halt further dosing of this compound in all ongoing cohorts.
-
Provide supportive care to the affected animals, including fluid therapy and nutritional support.[1]
-
Closely monitor the surviving animals for clinical signs of distress.
-
-
Investigation:
-
Review Dosing and Administration: Double-check your calculations for the this compound dose. Ensure the correct concentration and volume were administered. Verify the route of administration is as per the protocol.
-
Assess for Severe Myelosuppression:
-
Collect blood samples from symptomatic animals for a complete blood count (CBC) with differential.
-
Pay close attention to absolute neutrophil count (ANC) and platelet count. Severe neutropenia and thrombocytopenia are common with this compound, which is a conjugate of the alkylating agent chlorambucil and prednisolone.[2][3]
-
The nadir (lowest point) for neutrophil counts typically occurs 5-10 days post-chemotherapy.[4]
-
-
Necropsy: Perform a necropsy on deceased animals to investigate the cause of death. Look for signs of systemic infection (sepsis) secondary to neutropenia or internal hemorrhage due to thrombocytopenia.
-
-
Corrective Actions for Future Experiments:
-
Dose Reduction: Consider a dose reduction of 10-20% for subsequent cohorts, especially if severe myelosuppression was observed.[4]
-
Prophylactic Antibiotics: If severe neutropenia is anticipated, the use of broad-spectrum antibiotics can help prevent opportunistic infections.
-
Supportive Care: Implement prophylactic supportive care measures as outlined in the detailed experimental protocols below.
-
Issue 2: Inconsistent Hematologic Toxicity Profile Across Animals in the Same Dose Group
Question: We are observing significant variability in blood cell counts among animals receiving the same dose of this compound. What could be the cause?
Answer:
-
Review Animal Health Status:
-
Ensure all animals were healthy and of a similar age and weight at the start of the study. Underlying subclinical infections or stress can exacerbate myelosuppression.
-
Proper acclimatization of animals before the study is crucial.
-
-
Standardize Administration Technique:
-
Inconsistent administration, such as variable injection volumes or sites (for parenteral routes), can lead to differences in drug absorption and, consequently, toxicity.
-
For oral gavage, ensure the dose is delivered directly to the stomach to avoid variability in absorption.
-
-
Evaluate Drug Formulation:
-
If you prepared the this compound solution, ensure it is homogenous and that the drug is fully dissolved or suspended. Inadequate mixing can lead to inconsistent dosing.
-
-
Consider Genetic Variability:
-
If using an outbred animal stock, some level of individual variability in drug metabolism and sensitivity is expected. If this variability is unacceptably high, consider using an inbred strain for future studies.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary hematologic toxicities associated with this compound?
A1: The primary hematologic toxicities of this compound are due to the cytotoxic effects of its chlorambucil component on the bone marrow. These include:
-
Neutropenia: A decrease in neutrophils, which increases the risk of serious infections.
-
Thrombocytopenia: A reduction in platelets, leading to an increased risk of bleeding.
-
Anemia: A decrease in red blood cells, which can cause fatigue and lethargy.
-
Lymphopenia: A reduction in lymphocytes.
Q2: How should I monitor for hematologic toxicity during my study?
A2: Regular monitoring is critical. A typical monitoring schedule includes:
-
Baseline: A complete blood count (CBC) with differential before the first dose of this compound.
-
Nadir Monitoring: Blood sample collection at the expected nadir of blood cell counts (typically 5-10 days post-treatment, but may vary depending on the animal model and dose).
-
Post-Nadir: Additional samples to monitor the recovery of blood cell counts.
-
Clinical Observation: Daily observation for clinical signs of toxicity such as lethargy, pale mucous membranes (anemia), petechiae or bruising (thrombocytopenia), and signs of infection (neutropenia).
Q3: What are the intervention thresholds for hematologic toxicities in animal studies?
A3: Intervention thresholds can vary based on the study goals and animal model. The following table provides a general guideline based on toxicity grading scales.
| Toxicity Grade | Neutrophil Count (x 10³/µL) | Platelet Count (x 10³/µL) | Hemoglobin (g/dL) | Recommended Action |
| Grade 1 | Increased monitoring | |||
| Grade 2 | 1.0 - 1.5 | 50 - 75 | 8.0 - 10.0 | Consider dose reduction in next cycle |
| Grade 3 | 0.5 - 1.0 | 25 - 50 | 6.5 - 7.9 | Dose reduction or delay; consider supportive care (e.g., G-CSF) |
| Grade 4 | < 0.5 | < 25 | < 6.5 | Stop dosing; initiate supportive care (G-CSF, platelet/RBC transfusion) |
LLN = Lower Limit of Normal
Q4: What supportive care can be provided to animals experiencing severe myelosuppression?
A4: Supportive care aims to mitigate the adverse effects of myelosuppression:
-
Neutropenia: Administration of Granulocyte Colony-Stimulating Factor (G-CSF) can stimulate neutrophil production. Prophylactic or therapeutic antibiotics may be necessary to control infections.
-
Thrombocytopenia: In cases of severe bleeding, platelet transfusions may be considered.
-
Anemia: For severe, symptomatic anemia, red blood cell transfusions or administration of erythropoiesis-stimulating agents (ESAs) like erythropoietin can be used.
-
General Support: Ensure easy access to food and water, provide a clean and stress-free environment, and administer fluid therapy if dehydration is a concern.
Data Presentation
The following tables present illustrative quantitative data on the hematologic effects of this compound in a rodent model. Note: This data is representative and may not reflect the exact values you will observe. It is crucial to establish baseline and experimental values in your specific model.
Table 1: Illustrative Hematologic Parameters in Rats Following a Single Dose of this compound (40 mg/kg, oral)
| Time Point | Absolute Neutrophil Count (x 10³/µL) (Mean ± SD) | Platelet Count (x 10³/µL) (Mean ± SD) | Hemoglobin (g/dL) (Mean ± SD) |
| Baseline (Day 0) | 2.5 ± 0.5 | 800 ± 150 | 14.5 ± 1.0 |
| Day 3 | 1.2 ± 0.3 | 650 ± 120 | 14.0 ± 1.2 |
| Day 7 (Nadir) | 0.4 ± 0.1 | 350 ± 80 | 12.5 ± 1.5 |
| Day 14 | 1.8 ± 0.4 | 550 ± 100 | 11.8 ± 1.3 |
| Day 21 | 2.4 ± 0.6 | 750 ± 130 | 13.5 ± 1.1 |
Table 2: Hematologic Toxicity Grading in a Murine Model Treated with this compound
| Parameter | Grade 0 | Grade 1 | Grade 2 | Grade 3 | Grade 4 |
| Hemoglobin (g/dL) | ≥ 11.0 | 9.5 - 10.9 | 8.0 - 9.4 | 6.5 - 7.9 | < 6.5 |
| Neutrophils (x 10³/µL) | ≥ 2.0 | 1.5 - 1.9 | 1.0 - 1.4 | 0.5 - 0.9 | < 0.5 |
| Platelets (x 10³/µL) | ≥ 100 | 75 - 99 | 50 - 74 | 25 - 49 | < 25 |
Adapted from WHO Toxicity Grades
Experimental Protocols
Protocol 1: Monitoring Hematologic Toxicity of this compound in a Rat Model
-
Animal Model: Male Sprague-Dawley rats, 8-10 weeks old.
-
Acclimatization: Acclimatize animals for at least 7 days before the start of the experiment.
-
Baseline Blood Collection: On Day 0, collect 100-200 µL of blood from the tail vein into EDTA-coated tubes for a baseline CBC with differential.
-
This compound Administration: Administer this compound at the desired dose and route (e.g., oral gavage). Include a vehicle control group.
-
Post-Treatment Blood Collection: Collect blood samples on Days 3, 7, 14, and 21 post-administration.
-
Blood Analysis: Analyze samples using an automated hematology analyzer calibrated for rodent blood.
-
Clinical Monitoring: Observe animals daily for clinical signs of toxicity. Record body weight at each blood collection time point.
-
Data Analysis: Compare the changes in blood cell counts in the treated groups to the vehicle control group at each time point.
Protocol 2: Management of this compound-Induced Neutropenia with G-CSF in a Mouse Model
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Induction of Neutropenia: Administer a single intraperitoneal (IP) injection of this compound at a dose known to induce Grade 3-4 neutropenia.
-
G-CSF Administration:
-
Begin G-CSF administration 24 hours after this compound injection.
-
Administer a daily subcutaneous (SC) injection of G-CSF (e.g., filgrastim) at a dose of 5-10 µg/kg for 5-7 consecutive days.
-
Include a control group receiving this compound and a vehicle for G-CSF.
-
-
Monitoring:
-
Collect blood samples for CBC with differential at baseline, and on days 3, 5, 7, and 10 post-prednimustine administration.
-
Monitor for clinical signs of infection.
-
-
Efficacy Evaluation: Compare the neutrophil counts and the incidence of adverse clinical signs between the G-CSF treated group and the control group.
Visualizations
Caption: Mechanism of this compound-Induced Hematologic Toxicity.
Caption: Experimental Workflow for Hematologic Toxicity Assessment.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Chlorambucil - Wikipedia [en.wikipedia.org]
- 3. Chlorambucil | C14H19Cl2NO2 | CID 2708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Preclinical and clinical effects of erythropoietin in the management of anaemia in patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing inconsistent results in Prednimustine experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving Prednimustine.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a dual-action cytotoxic agent. It is an ester conjugate of two active molecules: chlorambucil and prednisolone.[1] By itself, this compound is not cytotoxic.[2] Its anticancer effect is initiated upon hydrolysis by serum esterases, which releases the two active components.[1][2]
-
Chlorambucil is an alkylating agent that attaches to and cross-links DNA, which disrupts DNA replication and transcription, ultimately leading to apoptosis (programmed cell death).[3]
-
Prednisolone is a corticosteroid that has anti-inflammatory properties and can also induce apoptosis in certain cancer cells, complementing the action of chlorambucil.
The efficacy of this compound is linked to the prolonged availability of its active metabolite, chlorambucil, due to its gradual release from the parent compound.
Q2: Why are my IC50 values for this compound inconsistent between experiments?
Inconsistent IC50 values for this compound are a common issue and can arise from several factors, many of which are related to its nature as an ester prodrug. The most critical factor is the rate of hydrolysis of this compound into its active components, which is dependent on esterase activity.
Key factors contributing to variability include:
-
Serum Concentration and Batch Variability: The hydrolysis of this compound is catalyzed by esterases present in serum. Variations in the concentration or lot-to-lot enzymatic activity of fetal bovine serum (FBS) or other sera used in cell culture media can significantly alter the rate of drug activation and, consequently, the IC50 value.
-
Compound Stability and Handling: this compound, as an ester, can be susceptible to degradation. Improper storage of stock solutions (e.g., multiple freeze-thaw cycles) can lead to the breakdown of the compound before it is added to the experimental system.
-
Cell Culture Conditions: Factors such as cell density, passage number, and overall cell health can influence cellular metabolism and response to cytotoxic agents.
-
Assay Protocol Variability: Inconsistencies in incubation times, reagent preparation, and the specific cytotoxicity assay used (e.g., MTT, XTT) can all contribute to variable results.
Q3: What are the recommended storage and handling conditions for this compound?
To ensure the stability and integrity of this compound:
-
Solid Form: Store the solid compound at -20°C.
-
Stock Solutions: Prepare a concentrated stock solution in a suitable solvent like DMSO. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -80°C.
-
Working Dilutions: When preparing working dilutions, it is advisable to do so fresh for each experiment. To avoid precipitation, perform serial dilutions in DMSO before the final dilution in aqueous cell culture media. The final DMSO concentration in the cell culture should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values
If you are observing significant fluctuations in the IC50 values of this compound across different experimental runs, consider the following troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Esterase Activity | Standardize Serum: Use a single, large batch of serum for a series of experiments. If a new batch must be used, perform a bridging experiment to compare its activity to the previous batch. Test Serum-Free Conditions (with caution): As a control, you can perform the assay in serum-free media to assess the baseline stability of this compound. However, be aware that the drug's primary activation mechanism will be absent. Quantify Hydrolysis Rate: For advanced troubleshooting, consider using analytical methods like HPLC to measure the rate of this compound hydrolysis in your specific cell culture media. |
| Compound Degradation | Fresh Aliquots: Always use a fresh aliquot of the DMSO stock solution for each experiment. Avoid using a stock solution that has undergone multiple freeze-thaw cycles. Proper Dilution: Prepare working dilutions immediately before use. When diluting from a DMSO stock into aqueous media, add the stock solution to the media dropwise while mixing to prevent precipitation. |
| Cell Culture Inconsistencies | Consistent Cell Seeding: Ensure the same number of viable cells are seeded in each well for every experiment. Create a standard operating procedure for cell counting and seeding. Control Passage Number: Use cells within a defined, low passage number range to avoid phenotypic drift. Monitor Cell Health: Regularly check cells for morphology and signs of contamination. Only use healthy, logarithmically growing cells for your assays. |
| Assay Protocol Variations | Standardize Incubation Times: The duration of drug exposure is critical. Use a consistent incubation time for all experiments. Consistent Reagent Preparation: Prepare all reagents, including the cytotoxicity detection reagent (e.g., MTT), consistently according to the manufacturer's protocol. Control for Edge Effects: To minimize evaporation from wells on the periphery of the plate, which can concentrate the drug, consider not using the outer wells for experimental data or filling them with sterile PBS. |
Issue 2: Low Potency (Higher than Expected IC50)
If this compound appears less potent than anticipated, the following factors may be at play.
| Potential Cause | Troubleshooting Steps |
| Insufficient Hydrolysis | Check Serum Concentration: Ensure the appropriate concentration of serum is being used in your cell culture media. Low serum levels will result in reduced esterase activity and slower activation of this compound. Source of Serum: The species from which the serum is derived can have different levels of esterase activity. Ensure you are using a consistent and appropriate serum source. |
| Compound Precipitation | Visual Inspection: After preparing working dilutions in cell culture media, visually inspect the solution for any precipitate. If precipitation is observed, you may need to adjust your dilution strategy or use a lower top concentration. Solubility Check: Confirm the solubility of this compound in your final assay medium. |
| Cell Line Resistance | p53 Status: The cytotoxic effect of chlorambucil is often mediated through the p53 pathway. Cell lines with mutated or deficient p53 may exhibit inherent resistance. Verify the p53 status of your cell line. Drug Efflux Pumps: Some cell lines may overexpress drug efflux pumps that actively remove cytotoxic agents from the cell, reducing their effective intracellular concentration. |
| Suboptimal Assay Conditions | Inadequate Incubation Time: The cytotoxic effects of this compound may require a longer duration to become apparent due to the time needed for hydrolysis and subsequent cellular damage. Consider extending the incubation period (e.g., 48 or 72 hours). Incorrect Assay Choice: Ensure the chosen cytotoxicity assay is appropriate for your cell line and the expected mechanism of cell death. For example, an assay measuring metabolic activity (like MTT) may not be optimal for a cytostatic effect. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, sterile DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Under sterile conditions, weigh out the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: In Vitro Cytotoxicity (MTT) Assay
-
Cell Seeding:
-
Harvest and count healthy, logarithmically growing cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Thaw a single-use aliquot of the this compound stock solution.
-
Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration remains constant and non-toxic (e.g., <0.5%) across all wells.
-
Include wells for a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Carefully remove the medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance from wells containing medium only.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot the percentage of viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.
-
Visualizations
Caption: Workflow for this compound activation and in vitro cytotoxicity testing.
Caption: Simplified p53-dependent apoptosis pathway induced by Chlorambucil.
Caption: Glucocorticoid receptor signaling pathway activated by Prednisolone.
References
Optimizing HPLC parameters for Prednimustine metabolite detection
This guide provides troubleshooting and optimization strategies for the High-Performance Liquid Chromatography (HPLC) analysis of prednimustine and its metabolites. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of this compound?
This compound is an ester of prednisolone and chlorambucil.[1] In vivo, it is hydrolyzed by plasma esterases to release these two active compounds, which are its primary metabolites.[2][3] Chlorambucil can be further metabolized through beta-oxidation to phenylacetic mustard (PAM).[4][5] Prednisolone also undergoes extensive metabolism to various forms, including prednisone and hydroxylated species.
Caption: Metabolic pathway of this compound.
Q2: What is a recommended starting point for developing an HPLC method for this compound and its metabolites?
A reversed-phase HPLC (RP-HPLC) method is suitable for separating this compound and its metabolites. Due to the range of polarities from the parent drug to its metabolites, a gradient elution is recommended.
Table 1: Recommended Initial HPLC Parameters
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 100-150 mm length, 4.6 mm ID, 3.5-5 µm particle size | Good retention for moderately nonpolar compounds like this compound and its metabolites. |
| Mobile Phase A | Water with 0.1% Formic Acid or 10mM Phosphate Buffer | Acid modifier improves peak shape for acidic and basic compounds and provides protons for mass spectrometry. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic modifier with low UV cutoff and viscosity. |
| Gradient | 20% to 95% B over 20 minutes | A broad gradient is a good starting point to elute all compounds of interest. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30-40 °C | Elevated temperature can improve efficiency and reduce viscosity, but stability must be considered. |
| Detector | UV at 254 nm or Mass Spectrometer (MS) | Chlorambucil and Prednisolone moieties have UV absorbance. MS provides higher sensitivity and specificity. |
| Injection Vol. | 10-20 µL | A standard volume to avoid column overload. |
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, Broadening)
Q: My peaks for chlorambucil and prednisolone are tailing. What are the common causes and solutions?
Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase, especially with basic compounds interacting with acidic silanol groups on the silica packing. Broad or fronting peaks can be caused by column overload or solvent mismatch.
Caption: Troubleshooting workflow for poor peak shape.
Experimental Protocol: Optimizing Mobile Phase pH to Reduce Peak Tailing
-
Objective: To minimize secondary silanol interactions and improve the peak shape of ionizable metabolites.
-
Materials:
-
HPLC system with UV or MS detector.
-
C18 column.
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
pH modifiers: Formic acid, trifluoroacetic acid (TFA), or ammonium formate.
-
This compound metabolite standard solution.
-
-
Procedure:
-
Prepare three different mobile phase A solutions:
-
A1: Water + 0.1% Formic Acid (pH ~2.7)
-
A2: Water + 0.1% TFA (pH ~2.1)
-
A3: Water + 10mM Ammonium Formate (pH adjusted to 3.5 with Formic Acid)
-
-
Equilibrate the column with the initial mobile phase composition (e.g., 80% A1, 20% B) for at least 15 column volumes.
-
Inject the standard solution and run the gradient method.
-
Evaluate the peak symmetry (Tailing Factor) for chlorambucil and prednisolone. An ideal peak has a tailing factor of 1.0.
-
Flush the system thoroughly before introducing the next mobile phase.
-
Repeat steps 2-4 with mobile phase A2 and then A3.
-
Compare the chromatograms. Select the mobile phase that provides the best peak symmetry without compromising retention or resolution. Operating at a pH between 2 and 4 is often effective for reducing peak tailing of basic compounds.
-
Issue 2: Low Sensitivity and High Baseline Noise
Q: I am having trouble detecting low-level metabolites. How can I increase the sensitivity of my method?
Low sensitivity can be due to high baseline noise or a low signal from the analyte. The goal is to maximize the signal-to-noise ratio (S/N).
Table 2: Strategies for Sensitivity Enhancement
| Strategy | Action | Expected Outcome | Reference |
| Reduce Baseline Noise | Use high-purity (e.g., LC-MS grade) solvents and fresh buffers. Ensure proper mobile phase degassing. | Lower, more stable baseline, making small peaks easier to detect. | |
| Increase Signal Intensity | Decrease column internal diameter (e.g., from 4.6 mm to 2.1 mm) and adjust flow rate accordingly. | Increases analyte concentration as it reaches the detector, leading to taller peaks. | |
| Optimize Detector | If using UV, analyze at the absorbance maximum (λmax) of the metabolites. If using MS, optimize ionization source parameters (e.g., spray voltage, gas flow). | Maximizes detector response for the analytes of interest. | |
| Increase Injection Volume | Inject a larger volume of your sample. | Increases the mass of analyte on the column, leading to a larger peak area. Caution: may cause peak broadening if the sample solvent is too strong. | |
| Improve Column Efficiency | Use a column with smaller particles (e.g., <3 µm) or superficially porous particles (core-shell). | Narrower, taller peaks result in better S/N. |
Experimental Protocol: Minimizing Baseline Noise
-
Objective: To identify and eliminate sources of high baseline noise in the HPLC system.
-
Procedure:
-
Solvent Purity Check: Replace the current mobile phase with fresh, high-purity, filtered solvents (LC-MS grade is recommended). Run a blank gradient. If the noise decreases, the old solvents were the source.
-
System Contamination Flush: If noise persists, flush the system to remove contaminants. Disconnect the column. Flush the pump, injector, and tubing with a strong solvent like isopropanol, followed by the mobile phase.
-
Check for Leaks: Inspect all fittings for signs of leaks, especially between the pump and the detector, as these can cause pressure fluctuations and a noisy baseline.
-
Detector Lamp/Source: Check the detector's lamp energy (for UV) or source stability (for MS). An aging lamp can cause increased noise.
-
Column Bleed: Install a new column of the same type. If the baseline becomes quieter, the old column may have been shedding stationary phase ("bleeding"). This is more common with aggressive mobile phases (high pH) or high temperatures.
-
Equilibration: Ensure the column is fully equilibrated before starting the run. Insufficient equilibration can lead to a drifting baseline, especially in gradient elution.
-
Issue 3: Poor Peak Resolution
Q: Prednisolone is co-eluting with one of its metabolites. How can I improve the separation?
Improving resolution requires manipulating the selectivity (α), efficiency (N), or retention factor (k) of the separation. The most powerful way to change selectivity is by altering the mobile phase composition or the stationary phase.
Caption: General workflow for HPLC method optimization.
Experimental Protocol: Developing an Effective Gradient Elution
-
Objective: To optimize the mobile phase gradient to achieve baseline separation of all target analytes.
-
Materials: HPLC system, C18 column, Mobile Phases A (e.g., 0.1% Formic Acid in Water) and B (e.g., 0.1% Formic Acid in Acetonitrile), analyte standards.
-
Procedure:
-
Scouting Run: Perform a fast, broad gradient run (e.g., 5% to 95% B in 10 minutes) to determine the approximate elution time of all compounds.
-
Determine Elution Window: Identify the percentage of Mobile Phase B at which the first peak elutes (%B-start) and the last peak elutes (%B-end).
-
Calculate Optimal Gradient Time (tG): Use the following equation as a starting point for a more focused gradient: tG ≈ (1.15 * Vm * ΔΦ) / F Where Vm is the column volume, ΔΦ is the change in mobile phase composition (e.g., (%B-end - %B-start)/100), and F is the flow rate.
-
Refine the Gradient:
-
Step 1 (Isocratic Hold): Start the gradient with an isocratic hold at or slightly below %B-start for 1-2 minutes to ensure good peak shape for early eluting compounds.
-
Step 2 (Linear Gradient): Run a linear gradient from %B-start to %B-end over the calculated optimal time (tG).
-
Step 3 (High Organic Wash): After the last peak has eluted, ramp up to 95% B and hold for 3-5 column volumes to wash late-eluting compounds from the column.
-
Step 4 (Re-equilibration): Return to the initial mobile phase composition and hold for 5-10 column volumes to ensure the column is ready for the next injection.
-
-
Evaluate and Adjust: Analyze the resolution between the most closely eluting ("critical") pair of peaks. If resolution is insufficient, decrease the gradient slope (i.e., increase the gradient time, tG) to improve separation.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cytotoxicity and metabolism of this compound, chlorambucil and prednisolone in a Chinese hamster cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C35H45Cl2NO6 | CID 34457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Validating Prednimustine's Targeting of Specific Cancer Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prednimustine is a chemotherapeutic agent that uniquely combines an alkylating agent, chlorambucil, with a corticosteroid, prednisolone.[1] This dual-action design targets cancer cells through two distinct and well-characterized pathways: the induction of DNA damage and the activation of glucocorticoid receptor-mediated apoptosis. This guide provides a comprehensive comparison of this compound's performance with its individual components and other standard therapies, supported by available clinical and preclinical data. Detailed experimental protocols for key validation assays are also presented to aid in the design of further research.
Mechanism of Action: A Two-Pronged Attack
This compound's efficacy stems from its two active moieties, which are released upon metabolism.[1]
-
DNA Alkylation by Chlorambucil: The chlorambucil component is an alkylating agent that covalently attaches alkyl groups to the DNA of cancer cells. This process leads to the formation of DNA adducts and cross-linking between DNA strands, which ultimately inhibits DNA replication and transcription.[1] The disruption of these fundamental cellular processes triggers cell cycle arrest and programmed cell death (apoptosis).
-
Glucocorticoid Receptor-Mediated Apoptosis by Prednisolone: The prednisolone component acts as a corticosteroid, exerting anti-inflammatory and immunosuppressive effects.[1] Crucially for its anti-cancer activity, prednisolone binds to the glucocorticoid receptor (GR).[1] This ligand-receptor complex translocates to the nucleus, where it modulates the expression of genes involved in apoptosis, leading to the programmed death of cancer cells, particularly those of lymphoid origin.
Signaling Pathway and Mechanism of Action of this compound
Caption: this compound's dual mechanism of action.
Comparative Performance Data
Clinical studies have compared this compound to its individual components and other chemotherapy regimens, primarily in hematological malignancies and breast cancer.
Table 1: this compound vs. Chlorambucil + Prednisolone in Advanced Breast Cancer
| Treatment Group | Number of Patients | Overall Response Rate | Reference |
| This compound (continuous) | Not Specified | 21% | |
| This compound (intermittent) | Not Specified | 21% | |
| Chlorambucil + Prednisolone | Not Specified | 11% |
This phase III trial demonstrated a higher response rate for this compound compared to the combination of its components in patients with advanced breast cancer.
Table 2: this compound vs. Cyclophosphamide, Vincristine, and Prednisolone (CVP) in Non-Hodgkin's Lymphoma (Favorable Histology)
| Treatment Group | Number of Evaluable Patients | Complete Response Rate | Partial Response Rate | Overall Response Rate |
| This compound (PM) | 108 | 40% | 23% | 63% |
| CVP | 109 | 32% | 34% | 66% |
In this study, single-agent this compound showed comparable efficacy to the CVP combination regimen in low-grade non-Hodgkin's lymphoma, but with less toxicity.
Table 3: this compound + Mitoxantrone (PmM) vs. Cyclophosphamide, Vincristine, and Prednisone (COP) in Advanced Low-Grade Non-Hodgkin's Lymphoma
| Treatment Group | Overall Response Rate | Complete Remission Rate |
| PmM | 84% | 36% |
| COP | 83% | 18% |
The PmM regimen, containing this compound, resulted in a significantly higher rate of complete remissions compared to the standard COP regimen.
Experimental Validation of Cancer Pathway Targeting
Validating the specific molecular mechanisms of this compound's action is crucial for understanding its efficacy and for the development of novel therapeutic strategies. The following sections outline key experimental protocols that can be employed for this purpose.
Experimental Workflow for Validating this compound's Mechanism of Action
References
Navigating the Landscape of Drug Resistance: A Comparative Analysis of Prednimustine Cross-Resistance
For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount to advancing cancer therapy. Prednimustine, a hybrid molecule combining the alkylating agent chlorambucil and the corticosteroid prednisolone, presents a unique profile in the context of anticancer treatment. This guide provides a comparative analysis of cross-resistance studies involving this compound and other anticancer drugs, supported by experimental data and detailed methodologies, to aid in the strategic development of next-generation cancer therapies.
This compound was developed to leverage the distinct mechanisms of its two constituent parts, aiming for a synergistic or enhanced therapeutic effect. However, as with all cancer therapeutics, the emergence of resistance is a critical challenge. Cross-resistance, where resistance to one drug confers resistance to another, is a significant hurdle in sequential or combination chemotherapy. This guide synthesizes the available data to shed light on the cross-resistance profile of this compound.
Quantitative Analysis of Cross-Resistance
Direct comparative studies detailing the cross-resistance of this compound against a broad panel of anticancer drugs are limited in publicly available literature. However, by examining the resistance patterns of its individual components, chlorambucil and prednisolone, we can infer potential cross-resistance profiles.
Inferred Cross-Resistance Based on this compound's Components
Studies on alkylating agents and glucocorticoids have established patterns of cross-resistance. The tables below are structured to present hypothetical yet representative data based on these known patterns. This data illustrates how experimental results on this compound's cross-resistance could be organized for comparative analysis.
Table 1: Hypothetical IC50 Values (µM) of this compound and Other Alkylating Agents in Resistant Cancer Cell Lines
| Cell Line | Parent Cell Line IC50 (this compound) | This compound-Resistant Cell Line IC50 | Chlorambucil IC50 (Resistant Line) | Melphalan IC50 (Resistant Line) | Cyclophosphamide IC50 (Resistant Line) | Cisplatin IC50 (Resistant Line) |
| MCF-7 (Breast) | 0.5 | 10.2 | 8.5 | 9.8 | 12.1 | 1.5 |
| A549 (Lung) | 1.2 | 25.8 | 20.1 | 22.5 | 30.4 | 3.2 |
| DU145 (Prostate) | 0.8 | 15.6 | 12.3 | 14.1 | 18.9 | 2.1 |
This table is illustrative. Actual values would be derived from experimental data.
Table 2: Inferred Cross-Resistance Profile of the Prednisolone Component
Based on a study of prednisolone resistance in childhood acute lymphoblastic leukemia (ALL), a general pattern of in vitro cross-resistance between various anticancer drugs has been observed[1]. The study found significant correlations between the LC50 values of prednisolone and other drugs.
| Drug | Correlation Coefficient (r) with Prednisolone LC50 | Implication for this compound Cross-Resistance |
| Dexamethasone | High | High likelihood of cross-resistance due to structural similarity. |
| Vincristine | Moderate | Potential for some degree of cross-resistance. |
| Asparaginase | Low | Lower likelihood of cross-resistance. |
| Doxorubicin | Moderate | Potential for some degree of cross-resistance. |
Data adapted from studies on prednisolone resistance. The correlation coefficient indicates the strength of the linear relationship in drug sensitivity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of drug resistance, which can be adapted for investigating this compound's cross-resistance.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Drug Treatment: Prepare serial dilutions of this compound and other test compounds in culture medium. After 24 hours of cell incubation, replace the medium with 100 µL of medium containing the various drug concentrations. Include untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plates for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of drug that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Mechanisms of Resistance and Signaling Pathways
Resistance to this compound can be conceptualized through the mechanisms of resistance to its individual components.
Chlorambucil Resistance Mechanisms
Resistance to the alkylating agent chlorambucil is multifactorial and can involve several cellular pathways.
Mechanisms of resistance to chlorambucil include reduced drug uptake, increased drug efflux, detoxification by glutathione and glutathione S-transferases, and enhanced DNA repair pathways.
Prednisolone Resistance Mechanisms
Resistance to glucocorticoids like prednisolone is complex and often involves the modulation of signaling pathways that regulate apoptosis.
Resistance to prednisolone can arise from alterations in the glucocorticoid receptor, upregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1, and the activation of pro-survival signaling pathways such as MAPK, PI3K/Akt, and NF-kB, which can counteract the pro-apoptotic effects of glucocorticoids.
Conclusion
While direct and comprehensive cross-resistance studies on this compound are not widely available, an understanding of the resistance mechanisms of its components, chlorambucil and prednisolone, provides a solid foundation for predicting its cross-resistance profile. Based on the known mechanisms, cross-resistance to other alkylating agents and glucocorticoids is anticipated. However, the unique conjugate nature of this compound may alter its uptake, metabolism, and interaction with resistance pathways, potentially leading to a distinct cross-resistance pattern. Further dedicated in vitro studies are essential to fully elucidate the cross-resistance profile of this compound and to guide its optimal use in combination and sequential cancer therapies. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting and interpreting such crucial research.
References
A Comparative Analysis of the Therapeutic Indices of Prednimustine and Chlorambucil for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on the comparative therapeutic profiles of the alkylating agents Prednimustine and Chlorambucil, supported by preclinical experimental data.
This guide provides a comprehensive comparison of the therapeutic index of this compound and its parent compound, Chlorambucil. The therapeutic index, a critical measure of a drug's safety and efficacy, is evaluated through an examination of available preclinical data on toxicity and anti-tumor activity. This document summarizes key quantitative findings in structured tables, details relevant experimental methodologies, and visualizes associated biological pathways and workflows to facilitate a clear and objective comparison.
Executive Summary
This compound, an ester of the corticosteroid prednisolone and the alkylating agent chlorambucil, has been developed to improve upon the therapeutic properties of chlorambucil.[1] Preclinical evidence strongly suggests that this compound possesses a superior therapeutic index compared to Chlorambucil. This advantage stems from a demonstrably lower toxicity profile while maintaining, and in some instances exceeding, the anti-tumor efficacy of Chlorambucil.
Key findings from comparative studies indicate that this compound is significantly less toxic than Chlorambucil in animal models. While a precise oral LD50 for this compound in rats is not available in the reviewed literature, studies consistently show lower mortality and reduced toxic effects at doses where Chlorambucil exhibits significant toxicity. For instance, the oral LD50 of Chlorambucil in rats has been established at 76 mg/kg.[2][3] In contrast, studies with this compound in rats have shown low mortality at oral doses as high as 64 mg/kg administered daily over four weeks, and 70% survival at a subcutaneous dose of 128 mg/kg.[2]
In terms of efficacy, in vitro studies have shown this compound to be 3 to 4 times more potent than Chlorambucil in certain cancer cell lines.[4] Furthermore, in a rat model of mammary tumors, this compound demonstrated anti-tumor activity equipotent to a combination of chlorambucil and prednisolone, but with considerably lower toxicity. This improved safety profile, coupled with robust efficacy, positions this compound as a compound with a potentially wider therapeutic window.
Data Presentation: Toxicity and Efficacy
The following tables summarize the key quantitative data from preclinical studies comparing the toxicity and efficacy of this compound and Chlorambucil.
Table 1: Comparative Acute Toxicity Data
| Compound | Animal Model | Route of Administration | LD50 | Other Toxicity Observations | Source(s) |
| Chlorambucil | Rat | Oral | 76 mg/kg | - | |
| This compound | Rat | Oral | Not Determined | Low mortality at 32 and 64 mg/kg/day for 4 weeks. | |
| This compound | Rat | Subcutaneous | > 128 mg/kg | 70% survival at 128 mg/kg. Less toxic than Chlorambucil. |
Table 2: Comparative Anti-Tumor Efficacy Data
| Compound | Model System | Efficacy Metric | Key Findings | Source(s) |
| Chlorambucil | DMBA-induced mammary tumors (Rat) | Tumor Growth Inhibition | 8 and 26 mg/kg (in combination with prednisolone) were equipotent to 16 and 64 mg/kg of this compound, respectively. | |
| This compound | DMBA-induced mammary tumors (Rat) | Tumor Growth Inhibition | 16 and 64 mg/kg retarded tumor growth and reduced tumor number. | |
| This compound | Chinese Hamster Cell Line (V79) | In Vitro Potency | 3-4 times more potent than Chlorambucil. |
Experimental Protocols
This section details the methodologies employed in the key preclinical studies cited in this guide.
Acute Oral Toxicity (LD50) Determination in Rats
The acute oral toxicity of Chlorambucil was determined in rats. While the specific historical study protocols are not detailed in the safety data sheets, a typical acute oral toxicity study according to OECD Guideline 423 would involve the following steps:
-
Animal Model: Young adult nulliparous and non-pregnant female rats are used.
-
Housing and Acclimatization: Animals are housed in standard cages with controlled temperature, humidity, and light-dark cycles. They are acclimatized to the laboratory conditions for at least 5 days before the study.
-
Fasting: Animals are fasted overnight prior to dosing.
-
Dose Administration: The test substance (Chlorambucil) is administered orally by gavage in a single dose. A stepwise procedure is used with a starting dose based on available information.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Data Analysis: The LD50 is calculated using a statistical method, such as the Probit method.
Subacute Oral Toxicity Study of this compound in Rats
A study investigating the subacute toxicity of this compound involved daily oral administration to Sprague-Dawley rats for four weeks. The protocol for such a study generally includes:
-
Animal Model: Male and female Sprague-Dawley rats.
-
Dose Groups: At least three dose levels of this compound and a control group receiving the vehicle.
-
Dose Administration: The drug is administered orally by gavage once daily for 28 days.
-
Clinical Observations: Daily observations for clinical signs of toxicity, and weekly measurements of body weight and food consumption.
-
Hematology and Clinical Chemistry: Blood samples are collected at termination for analysis of hematological and biochemical parameters.
-
Pathology: At the end of the study, all animals are subjected to a full necropsy, and organs are weighed and examined macroscopically. Tissues are preserved for histopathological examination.
In Vivo Anti-Tumor Efficacy in a DMBA-Induced Mammary Tumor Rat Model
The comparative efficacy of this compound and a combination of Chlorambucil and Prednisolone was assessed in a chemically induced mammary tumor model in rats. A representative protocol would be:
-
Tumor Induction: Mammary tumors are induced in female Sprague-Dawley rats by oral administration of 7,12-dimethylbenz[a]anthracene (DMBA).
-
Treatment Groups: Once tumors are palpable, animals are randomized into treatment groups: vehicle control, this compound at different dose levels, and a combination of Chlorambucil and Prednisolone.
-
Drug Administration: Drugs are administered orally according to a predefined schedule.
-
Tumor Measurement: Tumor size is measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (length x width^2)/2.
-
Efficacy Endpoints: The primary endpoints are tumor growth inhibition and the change in the number of tumors per animal.
-
Toxicity Monitoring: Animals are monitored for signs of toxicity, including body weight loss.
Visualizations
The following diagrams illustrate the mechanism of action of the component drugs and a conceptual workflow for comparing their therapeutic indices.
Caption: Mechanism of Action of this compound Components.
Caption: Workflow for Therapeutic Index Comparison.
Conclusion
References
- 1. This compound | C35H45Cl2NO6 | CID 34457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Some effects of chlorambucil on the chromatin of Yoshida ascites sarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute oral toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Prednimustine and Bendamustine in Lymphoma
A Comprehensive Guide for Researchers and Drug Development Professionals
In the landscape of lymphoma treatment, both prednimustine and bendamustine have carved out roles as alkylating agents with unique properties. This guide provides a detailed, data-driven comparison of their mechanisms of action, preclinical efficacy, and the experimental frameworks used to evaluate them. While direct head-to-head clinical trials are not available, this document synthesizes the existing evidence to offer a clear comparative perspective for the scientific community.
At a Glance: Key Mechanistic and Efficacy Differences
| Feature | This compound | Bendamustine |
| Drug Class | Conjugate of a corticosteroid (prednisolone) and a nitrogen mustard alkylating agent (chlorambucil). | Bifunctional alkylating agent with a purine-like benzimidazole ring. |
| Primary Mechanism | Dual-action: Glucocorticoid receptor-mediated anti-inflammatory and immunosuppressive effects, combined with DNA alkylation and cross-linking leading to apoptosis. | Induces extensive and durable DNA double-strand breaks, leading to p53-dependent and -independent apoptosis and mitotic catastrophe.[1] |
| Unique Features | Designed to target lymphoid cells by leveraging the glucocorticoid receptor. | Activates a base excision DNA repair pathway, distinct from other alkylators, and shows a unique pattern of cytotoxicity. |
| p53 Pathway | The chlorambucil component induces DNA damage that can activate p53-mediated apoptosis.[2] | Activates the ATM-Chk2 and p53 signaling pathways, leading to cell cycle arrest and apoptosis. Effective in both p53-proficient and p53-deficient B-cell neoplasms.[3][4][5] |
| Cell Cycle Effects | Induces cell cycle arrest. | Induces a G2/M cell cycle arrest and can lead to mitotic catastrophe. |
Preclinical Efficacy: A Quantitative Comparison
Direct comparative in vitro studies of this compound and bendamustine are lacking in publicly available literature. However, data on their individual cytotoxic activities and those of their components provide insights into their potential efficacy.
In Vitro Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Bendamustine IC50 Values in Lymphoma and Myeloma Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCL Cell Lines | Mantle Cell Lymphoma | 21.1 ± 16.2 |
| DLBCL/BL Cell Lines | Diffuse Large B-cell Lymphoma / Burkitt Lymphoma | 47.5 ± 26.8 |
| MM Cell Lines | Multiple Myeloma | 44.8 ± 22.5 |
Note: Data for bendamustine is presented as the mean ± standard deviation from a study evaluating its cytotoxicity in various hematological malignancy cell lines.
This compound and its Components: IC50 Values
-
Prednisolone: The IC50 for prednisolone in Nalm-6, an acute lymphoblastic leukemia cell line, was reported to be 72.7 µM, while the REH cell line was resistant (IC50 > 1000 µM). In another study on B-lineage acute lymphoblastic leukemia, the median LC50 (lethal concentration for 50% of cells) for prednisolone was 43.5 nmol/L.
-
Chlorambucil: The IC50 of chlorambucil has been reported to be 114 µM for SF767 and 96 µM for U87-MG glioma cell lines. In a study on chronic lymphocytic leukemia cells, a concentration of 17.5 µM was used for in vitro experiments.
It is important to note that the ester linkage in this compound is designed to be hydrolyzed in vivo, releasing prednisolone and chlorambucil. The cytotoxic effect of this compound is therefore a result of the combined action of these two molecules.
Mechanisms of Action and Signaling Pathways
This compound: A Dual-Pronged Attack
This compound's mechanism of action is a composite of its two active components: prednisolone and chlorambucil.
-
Glucocorticoid-Mediated Action: The prednisolone moiety binds to the glucocorticoid receptor (GR) in the cytoplasm of lymphoid cells. This complex then translocates to the nucleus, where it modulates the expression of genes involved in inflammation, apoptosis, and cell cycle regulation. This targeted delivery to GR-expressing cells is a key feature of this compound's design.
-
DNA Alkylation: The chlorambucil component is a nitrogen mustard that acts as a bifunctional alkylating agent. It forms covalent bonds with the N7 position of guanine in DNA, leading to the formation of interstrand and intrastrand cross-links. This DNA damage disrupts DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.
Bendamustine: A Unique Alkylating Agent
Bendamustine's structure, which includes a nitrogen mustard group, a benzimidazole ring, and a butyric acid side chain, confers a unique and potent anti-cancer activity. Its mechanism involves several interconnected pathways:
-
DNA Damage: Bendamustine causes extensive and durable DNA double-strand breaks through alkylation. This damage is more persistent than that caused by other alkylating agents.
-
p53-Dependent Pathway: The DNA damage activates the Ataxia Telangiectasia Mutated (ATM) and Checkpoint Kinase 2 (Chk2) signaling cascade. This leads to the phosphorylation and activation of the tumor suppressor protein p53. Activated p53 then upregulates pro-apoptotic proteins like PUMA and NOXA, and the cell cycle inhibitor p21, leading to apoptosis and G2/M cell cycle arrest.
-
Mitotic Catastrophe: In addition to apoptosis, bendamustine can induce mitotic catastrophe, a form of cell death that occurs during mitosis. This is particularly relevant in cells with defective p53, contributing to bendamustine's efficacy in p53-deficient tumors.
-
Base Excision Repair: Unlike other alkylators that trigger different DNA repair mechanisms, bendamustine primarily activates the base excision repair pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the efficacy and mechanism of action of anti-lymphoma agents.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Lymphoma cell lines are seeded into 96-well plates at a density of 1 x 10^4 cells per well and incubated at 37°C in a humidified 5% CO2 atmosphere.
-
Drug Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound or Bendamustine) for a specified period (e.g., 72 hours).
-
MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
Incubation: The plate is incubated for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 value is calculated from the dose-response curve.
DNA Double-Strand Break Analysis (γH2AX Staining)
This immunofluorescence assay detects the phosphorylation of the histone variant H2AX (γH2AX), a marker of DNA double-strand breaks.
-
Cell Culture and Treatment: Lymphoma cells are grown on coverslips and treated with the test compound for the desired time.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde for 15 minutes and then permeabilized with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Non-specific antibody binding is blocked by incubating with 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Cells are incubated with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Nuclei are counterstained with DAPI, and the coverslips are mounted on microscope slides.
-
Imaging and Analysis: Images are captured using a fluorescence microscope, and the number of γH2AX foci per nucleus is quantified.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: 5-10 x 10^6 lymphoma cells are suspended in a solution of PBS and Matrigel and injected subcutaneously into the flank of immunodeficient mice (e.g., NOD-SCID or NSG mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment and control groups. The test compound is administered according to a predetermined schedule (e.g., daily intraperitoneal injections for 21 days).
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (length x width²)/2.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or when the mice show signs of excessive toxicity.
-
Data Analysis: Tumor growth inhibition is calculated and statistical analysis is performed to determine the significance of the treatment effect.
Experimental Workflows
Visualizing the flow of experiments provides a clear overview of the research process.
Conclusion and Future Directions
This compound and bendamustine represent two distinct approaches to alkylating agent therapy in lymphoma. This compound offers a targeted, dual-action mechanism by combining a corticosteroid with a traditional nitrogen mustard. Bendamustine, on the other hand, is a unique molecule with a complex mechanism of action that has proven effective in both p53-proficient and -deficient lymphomas.
The lack of direct comparative preclinical and clinical data makes a definitive statement on the superiority of one agent over the other challenging. The available evidence suggests that bendamustine has a more extensively characterized and potent mechanism of action, particularly in its ability to overcome p53-related resistance.
Future research should focus on direct head-to-head preclinical studies in a panel of lymphoma cell lines and patient-derived xenograft models to provide a more definitive comparison of their efficacy. Such studies would be invaluable in guiding the clinical development and optimal use of these agents in the treatment of lymphoma.
References
- 1. Mechanism of action: the unique pattern of bendamustine-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chlorambucil - Wikipedia [en.wikipedia.org]
- 3. Bendamustine induces G2 cell cycle arrest and apoptosis in myeloma cells: the role of ATM-Chk2-Cdc25A and ATM-p53-p21-pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
Prednimustine in Clinical Trials: A Comparative Meta-Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trials involving Prednimustine, an antineoplastic agent. This compound is an ester of the alkylating agent chlorambucil and the corticosteroid prednisolone.[1] This analysis focuses on comparing its efficacy and safety against alternative treatments in various cancer types, primarily advanced breast and ovarian cancer. The data presented is synthesized from a range of phase II and phase III clinical trials to offer a clear, evidence-based comparison for research and drug development professionals.
Comparative Efficacy of this compound
The clinical efficacy of this compound has been evaluated as a single agent and in combination with other chemotherapeutic drugs. Direct comparisons have been made against its individual components, combination chemotherapy regimens, and other cytotoxic agents.
This compound vs. Chlorambucil and Prednisolone in Advanced Breast Cancer
A significant phase III randomized controlled trial directly compared the clinical effectiveness and toxicity of this compound with the combination of its constituent parts, chlorambucil and prednisolone, in patients with advanced breast cancer.[1] The study involved 201 patients randomized into three treatment arms: continuous this compound, intermittent this compound, and a continuous combination of chlorambucil and prednisolone.[1]
Table 1: Efficacy of this compound vs. Chlorambucil + Prednisolone in Advanced Breast Cancer
| Treatment Group | Dosing Regimen | Number of Evaluable Patients | Objective Response Rate |
| Continuous this compound | 40 mg/m² daily | 195 (across all groups) | 21% |
| Intermittent this compound | 160 mg/m² daily for 5 days, every 3 weeks | 195 (across all groups) | 21% |
| Chlorambucil + Prednisolone | Chlorambucil 8 mg/m² daily + Prednisolone 8 mg/m² daily | 195 (across all groups) | 11% |
Data sourced from a phase III trial by Løber et al.[1]
The results indicated a notably higher response rate for both continuous and intermittent this compound regimens compared to the combination of chlorambucil and prednisolone.[1] While the duration of remission was longer with continuous this compound, the difference was not statistically significant.
This compound vs. Combination Chemotherapy in Advanced Ovarian Carcinoma
In a randomized trial involving 76 patients with advanced epithelial ovarian carcinoma, single-agent this compound was compared to a combination chemotherapy regimen consisting of hexamethylmelamine, 5-fluorouracil, and cisplatin.
Table 2: Efficacy of this compound vs. Combination Chemotherapy in Advanced Ovarian Carcinoma
| Treatment Group | Number of Patients | Pathologically Confirmed Response Rate | Overall Survival |
| This compound | 76 (total) | 28% | Identical to combination group |
| Combination Chemotherapy | 76 (total) | 35% | Identical to this compound group |
Data sourced from a randomized trial.
While the combination chemotherapy showed a higher response rate, the overall survival was identical between the two groups, suggesting that this compound can produce durable responses with potentially less toxicity.
Safety and Toxicity Profile
The safety profile of this compound has been a key area of investigation in clinical trials, with comparisons highlighting its relative toxicity.
Hematologic and Subjective Toxicities in Advanced Breast Cancer
In the phase III trial comparing this compound to chlorambucil and prednisolone, a key finding was the difference in hematologic toxicity. The group treated with the combination of chlorambucil and prednisolone experienced a significantly higher degree of leukopenia and/or thrombopenia compared to both this compound groups. Subjective toxicities such as nausea, vomiting, and psychical symptoms were generally moderate across all three groups; however, these were significantly more pronounced in the intermittent this compound group.
Toxicity in Advanced Ovarian Carcinoma
The trial in advanced ovarian cancer noted that this compound can produce durable responses with "negligible toxicity". This suggests a favorable safety profile compared to the more intensive combination chemotherapy regimen.
Experimental Protocols
Phase III Trial: this compound vs. Chlorambucil + Prednisolone in Advanced Breast Cancer
-
Objective: To compare the clinical effectiveness and toxicity of this compound with its components, chlorambucil plus prednisolone, and to compare a continuous versus an intermittent treatment schedule of this compound.
-
Patient Population: 201 patients with advanced breast cancer.
-
Randomization and Treatment Arms:
-
Continuous this compound: 40 mg/m² orally daily.
-
Intermittent this compound: 160 mg/m² orally daily for 5 days, repeated every three weeks.
-
Chlorambucil + Prednisolone: Chlorambucil 8 mg/m² orally daily plus prednisolone 8 mg/m² orally daily, both given continuously.
-
-
Evaluation: Response to treatment and hematologic and subjective toxicities were assessed in 195 evaluable patients.
Randomized Trial: this compound vs. Combination Chemotherapy in Advanced Ovarian Carcinoma
-
Objective: To compare the efficacy and survival of single-agent this compound versus a combination chemotherapy regimen in patients with advanced ovarian carcinoma following initial surgery.
-
Patient Population: 76 patients with advanced epithelial ovarian carcinoma.
-
Randomization and Treatment Arms:
-
This compound: Administered as a single agent for 6 months.
-
Combination Chemotherapy: A regimen of hexamethylmelamine, 5-fluorouracil, and cisplatin administered for 6 months.
-
-
Evaluation: Pathologically confirmed response rates and overall survival were the primary endpoints.
Mechanism of Action: A Dual Approach
This compound's mechanism of action combines the cytotoxic effects of an alkylating agent with the anti-inflammatory and immunosuppressive properties of a corticosteroid.
Conclusion
The available clinical trial data suggests that this compound holds a valuable position in the treatment of certain advanced cancers. In advanced breast cancer, it demonstrates superior response rates and a more favorable hematologic toxicity profile compared to the combination of its individual components, chlorambucil and prednisolone. In advanced ovarian carcinoma, while having a lower response rate than a multi-drug chemotherapy regimen, it achieves comparable overall survival with negligible toxicity. These findings underscore the potential of this compound as an effective and well-tolerated therapeutic option. Future randomized trials are warranted to further define its role in comparison to other standard-of-care alkylating agents and combination therapies.
References
Safety Operating Guide
Proper Disposal of Prednimustine: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of prednimustine, a potent alkylating agent, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste, minimizing exposure risks and adhering to regulatory standards.
This compound, a compound of prednisolone and chlorambucil, is classified as a hazardous drug due to its cytotoxic, mutagenic, and potentially carcinogenic properties.[1][2][3] Improper disposal can pose significant health risks to personnel and harm the environment. The following procedures are based on general best practices for the disposal of chemotherapy and alkylating agents and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) for this compound and your institution's and local authorities' specific guidelines.[4][5]
Waste Classification and Segregation
The first and most critical step in the proper disposal of this compound waste is its correct classification and segregation at the point of generation. Chemotherapy waste is broadly categorized into two types: trace waste and bulk waste.
| Waste Category | Description | Disposal Container |
| Trace Waste | Items contaminated with less than 3% of the original amount of the active drug. This includes empty vials, syringes, IV bags, tubing, and personal protective equipment (PPE) such as gloves and gowns. | Yellow chemotherapy waste containers, designated for incineration. |
| Bulk Waste | Unused or expired this compound, partially filled vials or syringes, and materials grossly contaminated with the drug (containing more than 3% of the original amount). | Black RCRA (Resource Conservation and Recovery Act) hazardous waste containers. |
Step-by-Step Disposal Procedures
1. Personal Protective Equipment (PPE): Before handling any this compound-contaminated materials, personnel must be equipped with appropriate PPE. This includes:
-
Two pairs of chemotherapy-rated gloves.
-
A disposable, solid-front gown.
-
Eye protection (safety glasses or goggles).
-
A respiratory mask may be required depending on the handling procedure and institutional policies.
2. Segregation at the Source: Immediately after use, segregate waste into the appropriate containers to prevent cross-contamination.
-
Trace-Contaminated Items: Place items such as empty drug vials, packaging, gloves, gowns, and other lightly contaminated materials directly into a designated yellow chemotherapy waste container.
-
Sharps: All needles and syringes, whether empty or containing residual amounts, must be disposed of in a yellow, puncture-resistant "Chemo Sharps" container. Do not recap, bend, or break needles.
-
Bulk Waste: Any unused or expired this compound, as well as materials used to clean up significant spills, must be placed in a black RCRA hazardous waste container.
3. Container Management:
-
All waste containers must be clearly labeled as "Chemotherapy Waste" or "Hazardous Waste" as appropriate.
-
Keep containers sealed when not in use.
-
Do not overfill containers.
4. Final Disposal:
-
All this compound waste, whether trace or bulk, must ultimately be disposed of via high-temperature incineration.
-
Your institution's environmental health and safety (EHS) office should be contacted for the collection and disposal of both yellow and black waste containers. These wastes must be handled by a licensed hazardous waste contractor.
Experimental Protocol: Decontamination of a Small Spill
In the event of a small spill of a this compound solution, follow this general decontamination protocol:
-
Restrict Access: Immediately alert others in the area and restrict access to the spill.
-
Don PPE: Put on the appropriate PPE as described above.
-
Contain the Spill: Use absorbent pads to gently cover and absorb the liquid.
-
Clean the Area:
-
Carefully collect the absorbent pads and any other contaminated debris and place them in the black RCRA hazardous waste container.
-
Clean the spill area with a detergent solution, followed by a rinse with clean water.
-
All cleaning materials must also be disposed of in the black hazardous waste container.
-
-
Doff PPE: Remove PPE in a manner that avoids self-contamination and dispose of it in the yellow chemotherapy waste container.
-
Wash Hands: Thoroughly wash your hands with soap and water.
Logical Workflow for this compound Disposal
Caption: A flowchart illustrating the decision-making process for the proper segregation and disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety protocols, the manufacturer's Safety Data Sheet (SDS), and local, state, and federal regulations for complete and detailed instructions on the handling and disposal of this compound.
References
Essential Safety and Logistical Information for Handling Prednimustine
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of potent compounds like Prednimustine is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to minimize exposure risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protective equipment is crucial due to its cytotoxic nature. The following table summarizes the required PPE for various activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Receiving/Unpacking | Chemotherapy gloves (double gloving recommended). Consider respiratory protection if packaging is damaged. |
| Compounding/Weighing | Two pairs of chemotherapy-tested gloves, disposable gown, eye protection (goggles or face shield), and respiratory protection (e.g., N95 respirator) within a containment primary engineering control (C-PEC) such as a biological safety cabinet. |
| Administration | Two pairs of chemotherapy-tested gloves, disposable gown, and eye protection. |
| Spill Cleanup | Two pairs of chemotherapy-tested gloves, disposable gown, eye protection, and a full-facepiece respirator with appropriate cartridges. A spill kit should be readily available. |
| Waste Disposal | Two pairs of chemotherapy-tested gloves and a disposable gown. |
Note: All PPE worn when handling hazardous drugs should be considered contaminated and disposed of as such.[1]
Safe Handling and Disposal Procedures
Receiving and Storage: Upon receipt, inspect the packaging for any signs of damage. Wear chemotherapy gloves when unpacking.[2] Store this compound in a designated, clearly labeled area, away from incompatible materials such as strong oxidizing agents.[3][4] The storage area should be secure and accessible only to authorized personnel.
Handling: All handling of powdered this compound should be conducted within a C-PEC to minimize the risk of aerosolization and inhalation.[5] Avoid direct contact with skin, eyes, and mucous membranes. In case of accidental exposure, follow these first-aid measures:
-
Skin Contact: Immediately wash the affected area with soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation: Move to fresh air and seek medical attention.
-
Ingestion: Rinse mouth and seek immediate medical attention.
Disposal: All waste contaminated with this compound, including unused drug, contaminated PPE, and labware, must be disposed of as hazardous waste.
-
Segregate hazardous waste from regular trash.
-
Place all contaminated solid waste in a designated, labeled, and sealed hazardous waste container.
-
For liquid waste, consult your institution's environmental health and safety (EHS) office for specific disposal protocols. Do not pour down the drain.
-
Follow all local, state, and federal regulations for the disposal of hazardous pharmaceutical waste. The FDA recommends mixing unused medicines with an unappealing substance like dirt or cat litter in a sealed plastic bag before placing it in the trash if a take-back program is not available. However, for a potent compound like this compound, consulting with EHS for incineration is the preferred method.
Occupational Exposure
While a specific Occupational Exposure Limit (OEL) for this compound has not been established, it is a potent, pharmacologically active material. For such compounds, the pharmaceutical industry often develops in-house OELs of less than 10 µg/m³. Given its cytotoxic nature as an alkylating agent, exposure should be minimized to the lowest reasonably achievable level.
Experimental Workflow for Handling this compound
The following diagram outlines the standard operational workflow for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
